molecular formula C35H56N12O14S2 B12368338 Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2

Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2

Cat. No.: B12368338
M. Wt: 933.0 g/mol
InChI Key: VXFIYXDXPBZJRN-HFOKRWRUSA-N
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Description

The compound Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2 is a synthetic peptide composed of the amino acids acetyl-cysteine, valine, aspartic acid, isoleucine, asparagine, and cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Attachment of the first amino acid: The C-terminal amino acid (cysteine) is attached to the resin.

    Deprotection and coupling: The N-terminal protecting group is removed, and the next amino acid (asparagine) is coupled using activating agents like HBTU or DIC.

    Repetition: Steps 1 and 2 are repeated for each subsequent amino acid in the sequence.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for high throughput and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2: can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amine modifications.

Major Products

    Disulfide-linked peptides: Formed through oxidation of cysteine residues.

    Reduced peptides: Resulting from the reduction of disulfide bonds.

Scientific Research Applications

Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle or as a component in peptide-based vaccines.

    Industry: Utilized in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2 depends on its specific application

    Binding to receptors: The peptide can bind to specific receptors on cell surfaces, triggering a biological response.

    Enzyme inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate access.

    Signal transduction: The peptide can modulate signaling pathways by interacting with intracellular proteins.

Comparison with Similar Compounds

Ac-Cys(1)-Val-Asp-Ile-Asn-Asn-Asn-Cys(1)-NH2: can be compared to other peptides with similar sequences or functional groups:

    Ac-Cys-Val-Asp-Ile-Asn-Asn-Asn-Cys-NH2: A similar peptide with slight variations in amino acid sequence.

    Ac-Phe-Lys: Another peptide that can undergo similar chemical reactions but has different biological properties.

    N-acetylcysteine (Ac-Cys): A simpler compound that shares the cysteine residue but lacks the complexity of the full peptide.

These comparisons highlight the unique properties of This compound , such as its specific sequence and potential for forming disulfide bonds, which can influence its stability and biological activity.

Properties

Molecular Formula

C35H56N12O14S2

Molecular Weight

933.0 g/mol

IUPAC Name

2-[(4R,7S,10S,13S,16S,19S,22S,25R)-25-acetamido-7,10,13-tris(2-amino-2-oxoethyl)-16-[(2S)-butan-2-yl]-4-carbamoyl-6,9,12,15,18,21,24-heptaoxo-22-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-19-yl]acetic acid

InChI

InChI=1S/C35H56N12O14S2/c1-6-14(4)27-35(61)43-18(9-24(38)51)30(56)41-16(7-22(36)49)29(55)42-17(8-23(37)50)31(57)45-20(28(39)54)11-62-63-12-21(40-15(5)48)33(59)46-26(13(2)3)34(60)44-19(10-25(52)53)32(58)47-27/h13-14,16-21,26-27H,6-12H2,1-5H3,(H2,36,49)(H2,37,50)(H2,38,51)(H2,39,54)(H,40,48)(H,41,56)(H,42,55)(H,43,61)(H,44,60)(H,45,57)(H,46,59)(H,47,58)(H,52,53)/t14-,16-,17-,18-,19-,20-,21-,26-,27-/m0/s1

InChI Key

VXFIYXDXPBZJRN-HFOKRWRUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)C(C)C)NC(=O)C)C(=O)N)CC(=O)N)CC(=O)N)CC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)C(C)C)NC(=O)C)C(=O)N)CC(=O)N)CC(=O)N)CC(=O)N

Origin of Product

United States

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